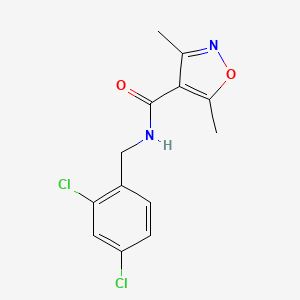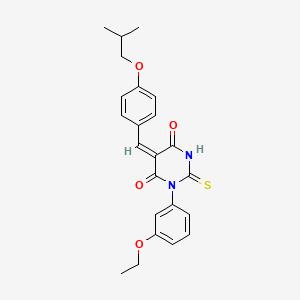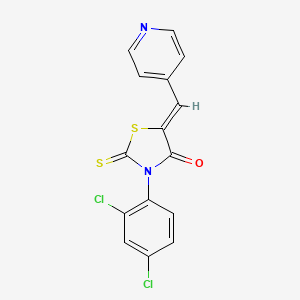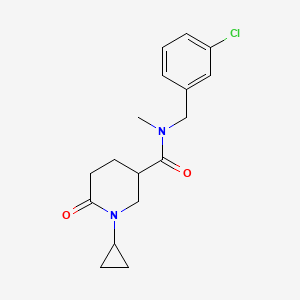![molecular formula C13H15ClN4O B5057885 N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B5057885.png)
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea, also known as CPIPU, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. CPIPU is a urea derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation as a potential modulator of ion channels.
Mecanismo De Acción
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is thought to inhibit the activity of ASIC1a and TRPV1 channels by binding to specific sites on these channels and altering their conformation. This results in reduced ion flux through the channels, ultimately leading to decreased pain sensation.
Biochemical and Physiological Effects
Studies have shown that N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea can effectively reduce pain sensation in animal models, indicating its potential use as a therapeutic agent for pain management. Additionally, N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea has been shown to have a low toxicity profile, making it a promising candidate for further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is its specificity for ASIC1a and TRPV1 channels, which allows for targeted modulation of these channels without affecting other ion channels. However, one limitation is the lack of studies investigating its efficacy in human models, which is necessary for its potential clinical use.
Direcciones Futuras
Future research directions for N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea could include investigating its potential use in combination with other pain management therapies, as well as further investigation of its mechanism of action and potential off-target effects. Additionally, studies investigating its efficacy in human models would be necessary for its clinical use.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea has been investigated for its potential use as a modulator of ion channels, specifically the acid-sensing ion channel 1a (ASIC1a) and the transient receptor potential vanilloid 1 (TRPV1) channel. These channels play important roles in pain sensation, and N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea has been shown to inhibit their activity, suggesting its potential use as a therapeutic agent for pain management.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(3-imidazol-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c14-11-2-4-12(5-3-11)17-13(19)16-6-1-8-18-9-7-15-10-18/h2-5,7,9-10H,1,6,8H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQYQRBZLIAPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5057805.png)
![2,3-dimethoxy-6-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid](/img/structure/B5057809.png)



![N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5057832.png)
![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5057843.png)
![ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5057849.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057861.png)
![N-(4-{[2-(2-nitrophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5057870.png)


![(1,3-benzodioxol-5-ylmethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5057906.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057910.png)